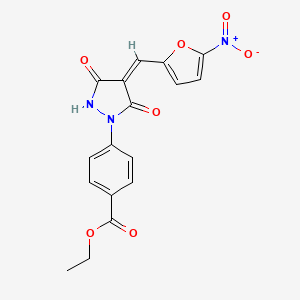

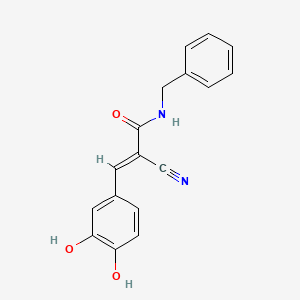

![molecular formula C17H16N2O3 B1684518 3-[(3-(2-Carboxyethyl)-4-methylpyrrol-2-YL)methylene]-2-indolinone CAS No. 215543-92-3](/img/structure/B1684518.png)

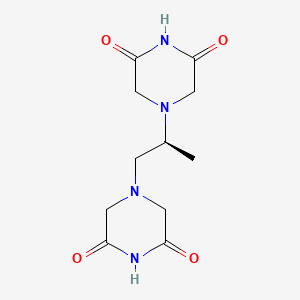

3-[(3-(2-Carboxyethyl)-4-methylpyrrol-2-YL)methylene]-2-indolinone

説明

“3-[(3-(2-Carboxyethyl)-4-methylpyrrol-2-YL)methylene]-2-indolinone” is a small molecule . It belongs to the class of organic compounds known as indolines, which are compounds containing an indole moiety, consisting of a pyrrolidine ring fused to benzene to form 2,3-dihydroindole .

Molecular Structure Analysis

The molecular formula of the compound is C17H16N2O3 . The average weight is 296.3205 and the monoisotopic weight is 296.116092388 .Physical And Chemical Properties Analysis

The compound is a small molecule . Further physical and chemical properties are not available in the resources.科学的研究の応用

Antitumor Activity

Research on substituted 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones, which share a structural similarity with the target compound, has demonstrated potential antitumor properties. These compounds were found to inhibit the growth of tumor cells by blocking cell cycle progression in colon adenocarcinoma HT-29 cells, indicating their utility in cancer treatment strategies (Andreani et al., 2005).

Organic Synthesis and Functionalization

In the realm of organic synthesis, research on the palladium-catalyzed oxidative coupling of N-substituted indoles or their carboxylic acid derivatives with alkynes has shown the effective synthesis of heteroarenes possessing di-, tri-, and tetracyclic cores. This methodology is applicable to the synthesis of complex organic structures, some of which exhibit intense fluorescence in the solid state, suggesting applications in materials science and chemical sensing (Yamashita et al., 2009).

Antimicrobial Activities

Facile and green syntheses of substituted-2-(N-methylindole-3-carbonyl)-3-(N-methyl pyrrol-2-yl) acrylonitriles have been reported, demonstrating significant antibacterial and antifungal activities. This indicates the potential use of these compounds in developing new antimicrobial agents (Thirupathi et al., 2013).

Solar Cell Applications

Indolinone-substituted methanofullerenes have been studied as electron acceptors in polymer–fullerene solar cells. These compounds are easier to synthesize and purify than standard fullerene derivatives and show promise in improving the efficiency of organic solar cells (Valitov et al., 2012).

作用機序

Target of Action

The primary target of 3-[(3-(2-Carboxyethyl)-4-methylpyrrol-2-YL)methylene]-2-indolinone is the Fibroblast Growth Factor Receptor 1 (FGFR1) . FGFR1 is a receptor tyrosine kinase involved in the regulation of cell proliferation, differentiation, and migration .

Mode of Action

It is known to interact with fgfr1 . The interaction between the compound and FGFR1 could potentially alter the receptor’s activity, leading to changes in the downstream signaling pathways .

Biochemical Pathways

Given the role of fgfr1, it is likely that the compound impacts pathways related to cell growth and differentiation .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .

Result of Action

Given its target, it is plausible that the compound could influence cell proliferation, differentiation, and migration .

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .

特性

IUPAC Name |

3-[4-methyl-2-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-10-9-18-15(11(10)6-7-16(20)21)8-13-12-4-2-3-5-14(12)19-17(13)22/h2-5,8-9,18H,6-7H2,1H3,(H,19,22)(H,20,21)/b13-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNDVEAXZWJIOKB-JYRVWZFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C1CCC(=O)O)C=C2C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CNC(=C1CCC(=O)O)/C=C\2/C3=CC=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415361 | |

| Record name | su5402 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3-(2-Carboxyethyl)-4-methylpyrrol-2-YL)methylene]-2-indolinone | |

CAS RN |

215543-92-3 | |

| Record name | su5402 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

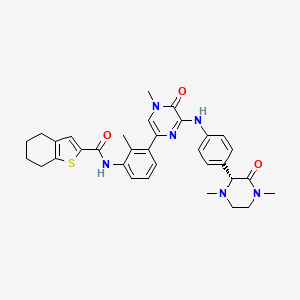

![4-(tert-Butyl)-N-(3-(8-(phenylamino)imidazo[1,2-a]pyrazin-6-yl)phenyl)benzamide](/img/structure/B1684439.png)

![(3R,4R)-4-Amino-1-[[4-[(3-methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol](/img/structure/B1684447.png)